Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
CAS No.: 2287313-72-6
Cat. No.: VC6070922
Molecular Formula: C14H17F2NO5S
Molecular Weight: 349.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287313-72-6 |
|---|---|
| Molecular Formula | C14H17F2NO5S |
| Molecular Weight | 349.35 |
| IUPAC Name | benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H17F2NO5S/c1-23(19,20)22-9-12-7-14(15,16)10-17(12)13(18)21-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
| Standard InChI Key | UJYLTDDSOIHWRL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is systematically named benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate. Its IUPAC name reflects the pyrrolidine core substituted at positions 2 and 4 with a methanesulfonyloxymethyl group and two fluorine atoms, respectively. The benzyloxycarbonyl group at the 1-position enhances solubility in organic solvents, a feature critical for synthetic manipulations .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2287313-72-6 |
| Molecular Formula | |
| Molecular Weight | 349.35 g/mol |
| IUPAC Name | Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
| SMILES | CS(=O)(=O)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
| InChI Key | UJYLTDDSOIHWRL-UHFFFAOYSA-N |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically follows a multi-step sequence:
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Pyrrolidine Core Formation: Cyclization of a linear precursor, such as a γ-amino alcohol, under acidic or basic conditions.
-
Difluorination: Introduction of fluorine atoms at C4 via electrophilic fluorination reagents (e.g., Selectfluor®) .
-
Mesylation: Reaction of a hydroxyl intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .
-
Benzylation: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mesylation | MsCl, EtN, CHCl, 0–20°C | 85–90% |
| Benzylation | Benzyl chloroformate, DMAP, DCM | 75% |
A scalable protocol from Science.gov demonstrates the use of ethoxycarbonylation and decarboxylation to install the methanesulfonyloxy group, achieving multikilogram quantities in pilot plants .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The methanesulfonyloxy (mesyl) group serves as a superior leaving group, enabling SN2 reactions with amines, thiols, and alkoxides. For example, displacement with piperidine derivatives yields analogs investigated as muscarinic receptor agonists .
Ring-Opening Reactions
Under basic conditions, the pyrrolidine ring can undergo ring-opening at the mesyloxy position, forming linear intermediates for further functionalization. This reactivity is exploited in synthesizing spirocyclic compounds with enhanced bioavailability .
Pharmacological Applications
Muscarinic Receptor Modulation
Patent AU2019201579B2 highlights structurally related difluoro-pyrrolidine derivatives as potent agonists of muscarinic M and M receptors, which are therapeutic targets for Alzheimer’s disease and schizophrenia . The difluoro motif enhances metabolic stability, while the mesyloxy group facilitates prodrug strategies.
Antibacterial and Antiviral Activity
Though direct evidence is limited, analogs with similar substitution patterns exhibit activity against Gram-positive bacteria and RNA viruses by interfering with cell wall synthesis or viral proteases .
Research Findings and Clinical Relevance
Preclinical Studies
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